1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Physical characterization Solid-state handling Regioisomer differentiation

Procure 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8) — the authentic N1-tert-butyl regioisomer required for p38α MAP kinase inhibitor programs. Unlike the 3-tert-butyl variant (CAS 126208-61-5), this substitution pattern is essential for target engagement in kinase pharmacophores. The free 5-amino group enables direct derivatization into pyrazoloureas (BIRB-796 class) and N-phenylpyrazolyl-N-glycinyl-hydrazones with demonstrated oral bioavailability and 57.3% TNF-α suppression at 100 μmol/kg. HPLC-resolvable from regioisomer (ΔLogP ≈ 0.9), ensuring regiochemical integrity for SAR and co-crystal studies.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 442850-72-8
Cat. No. B1340129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
CAS442850-72-8
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N
InChIInChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
InChIKeyRNVAHWVDOAYMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8) Procurement Guide: Core Properties and Structural Overview


1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8) is a substituted 5-aminopyrazole derivative featuring a tert-butyl substituent at the N1 position and a phenyl group at the C3 position of the pyrazole ring, with the primary amino group located at C5 . The compound has a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol . This specific substitution pattern positions the compound as a versatile synthetic building block in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds targeting p38α MAP kinase and related therapeutic pathways [1].

Why Generic Substitution Fails for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: Regioisomeric Specificity and Synthetic Pathway Control


Generic substitution with the alternative regioisomer 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) is chemically invalid for applications requiring the N1-tert-butyl substitution pattern [1]. The two regioisomers are distinct chemical entities with different synthetic precursors and reaction pathways: 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine is synthesized via condensation of tert-butylhydrazine with 3-oxo-3-phenyl-propionitrile , whereas the 3-tert-butyl regioisomer requires phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile . This regiochemical distinction directly impacts downstream derivatization, as the free 5-amino group in the target compound serves as the critical nucleophilic handle for constructing kinase inhibitor pharmacophores such as pyrazoloureas and N-phenylpyrazolyl-N-glycinyl-hydrazones [2].

Product-Specific Quantitative Evidence Guide for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8)


Physical Property Differentiation: Melting Point Enables Crystalline Handling Versus Liquid Regioisomer

The target compound 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) exhibits a defined melting point of 59-61°C, enabling its use as a crystalline solid with predictable handling and storage characteristics . In contrast, the alternative regioisomer 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8) is documented without a reported melting point in authoritative physicochemical databases, suggesting it may exist as a liquid or low-melting solid at ambient conditions [1].

Physical characterization Solid-state handling Regioisomer differentiation

Lipophilicity Differentiation: Distinct LogP Values Dictate Chromatographic Behavior and Solubility Profiles

The two regioisomers exhibit measurably different lipophilicity profiles as quantified by computed XLogP3 values. The 3-tert-butyl regioisomer (CAS 126208-61-5) has a computed XLogP3 of 3.3 [1], whereas the 1-tert-butyl regioisomer (CAS 442850-72-8) has a computed LogP of approximately 2.4 [2].

LogP Lipophilicity Chromatographic separation ADME prediction

Commercial Availability and Procurement Differentiation: Defined Pricing and Purity Specifications

Commercial availability and pricing structures differ substantially between the two regioisomers. The 3-tert-butyl regioisomer (CAS 126208-61-5) is widely stocked by major suppliers with transparent, defined pricing and ≥98% purity specification . In contrast, the 1-tert-butyl regioisomer (CAS 442850-72-8) is available through fewer vendors with variable purity grades (95+% to 98%) and predominantly on a quotation basis .

Procurement Pricing Commercial availability Purity specification

Pharmacological Derivatization Potential: N1-tert-Butyl Substitution Enables Potent Anti-TNF-α Activity in Validated In Vivo Model

Derivatives built upon the 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold demonstrate quantifiable in vivo pharmacological efficacy. The derivative (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (compound 4a) suppressed TNF-α levels in vivo by 57.3% at an oral dose of 100 μmol/kg in a carrageenan-induced thermal hypernociception rat model, with anti-inflammatory and antinociceptive properties comparable to the standard drug SB-203580 [1]. In contrast, the 3-tert-butyl regioisomer scaffold is primarily utilized as a proteomics research tool without documented in vivo pharmacological validation .

TNF-α inhibition p38 MAPK Anti-inflammatory In vivo efficacy

Best Research and Industrial Application Scenarios for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8)


p38α MAP Kinase Inhibitor Discovery and Lead Optimization Programs

The 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold is optimally suited for medicinal chemistry programs developing p38α MAP kinase inhibitors, particularly those targeting TNF-α mediated inflammatory pathways. Derivatives based on this scaffold have demonstrated oral bioavailability and in vivo anti-inflammatory efficacy in validated animal models, achieving 57.3% TNF-α suppression at 100 μmol/kg oral dosing [1]. The 5-amino group provides a critical synthetic handle for constructing N-phenylpyrazolyl-N-glycinyl-hydrazone pharmacophores, while the N1-tert-butyl and C3-phenyl substitution pattern is essential for target engagement as evidenced by the SAR studies on 5-amino-pyrazole based p38α inhibitors [2].

Analytical Method Development Requiring Defined Lipophilicity for Chromatographic Separation

The distinct lipophilicity profile (LogP ≈ 2.4) of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine makes it suitable as a reference standard for developing reverse-phase HPLC methods to separate regioisomeric aminopyrazole mixtures [1]. The ΔLogP of approximately 0.9 units relative to the 3-tert-butyl regioisomer (XLogP3 = 3.3) provides sufficient chromatographic resolution for method validation and purity assessment protocols [2]. This property is particularly valuable for quality control laboratories verifying the regiochemical integrity of synthesized kinase inhibitor intermediates.

Building Block Procurement for Pyrazolourea and Pyrazolopyrimidine Library Synthesis

The compound serves as a versatile building block for constructing diverse pyrazolourea and pyrazolopyrimidine libraries targeting the kinase inhibitor chemical space. The 5-amino group enables facile derivatization via urea formation, as demonstrated by the BIRB-796 derivative class [1], or via condensation reactions to form fused pyrazolopyrimidine systems [2]. The N1-tert-butyl substitution confers steric bulk that can be leveraged for selectivity engineering against kinase ATP-binding pockets. Procurement of this specific regioisomer (CAS 442850-72-8) rather than the 3-tert-butyl alternative ensures the correct substitution pattern for library enumeration that matches published SAR and co-crystal structure data [3].

In Vivo Anti-Inflammatory Pharmacology Studies in Rodent Models

For research groups conducting in vivo anti-inflammatory efficacy studies, the 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold provides a validated starting point. Derivatives synthesized from this scaffold have demonstrated oral activity in carrageenan-induced thermal hypernociception models, with anti-inflammatory and antinociceptive properties comparable to the standard p38 inhibitor SB-203580 at 100 μmol/kg [1]. This established in vivo track record reduces the risk of scaffold failure due to poor bioavailability or metabolic instability, thereby accelerating hit-to-lead timelines compared to unvalidated aminopyrazole scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.